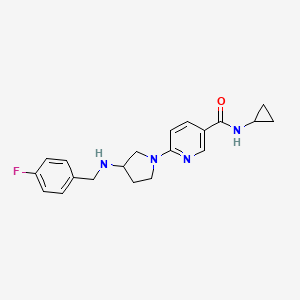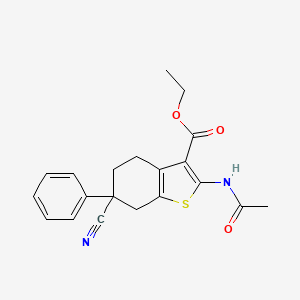![molecular formula C14H11ClFN5O2 B14962940 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14962940.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a fluorophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the chloropyrazole and fluorophenylmethyl groups with the oxadiazole ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the oxadiazole ring.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 4-chloropyrazole and 4-fluoropyrazole.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxylic acid and its derivatives.
Uniqueness
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its structural features, including the presence of both a chloropyrazole and a fluorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C14H11ClFN5O2 |
|---|---|
Molekulargewicht |
335.72 g/mol |
IUPAC-Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClFN5O2/c15-10-6-18-21(7-10)8-12-19-14(23-20-12)13(22)17-5-9-1-3-11(16)4-2-9/h1-4,6-7H,5,8H2,(H,17,22) |
InChI-Schlüssel |
BOAFXFDEWVCHST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14962857.png)
![9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962859.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14962863.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962876.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14962898.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)

![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
![(Cyclopropylmethyl)[2-hydroxy-3-(2-methylpropoxy)propyl][(5-methylfuran-2-YL)methyl]amine](/img/structure/B14962942.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962950.png)
